N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound, (2R)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid , is derived from its structural components. The root name "propanoic acid" indicates a three-carbon carboxylic acid chain. The prefix "2-acetamido" specifies an acetyl group (-COCH₃) bonded to the amino group (-NH₂) at the second carbon, while "3-(3,4,5-trifluorophenyl)" denotes a phenyl ring substituted with fluorine atoms at the 3rd, 4th, and 5th positions, attached to the third carbon of the alanine backbone.
The structural formula can be represented as:
$$ \text{CH}3\text{CO-NH-C(R)(COOH)-CH}2\text{-C}6\text{H}2\text{F}_3 $$
where R denotes the stereochemical configuration at the chiral center. The SMILES notation, O=C(O)C@@HNC(C)=O , explicitly encodes the (R)-configuration at the alpha carbon. This configuration is critical for the molecule’s interactions in chiral environments, such as enzyme-binding pockets.
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 324028-12-8 , a universal identifier used in chemical databases and regulatory documentation. Additional identifiers include:
These identifiers facilitate precise referencing in synthetic protocols and analytical reports. The molecular formula C₁₁H₁₀F₃NO₃ reflects the incorporation of three fluorine atoms, which enhance the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs.
Stereochemical Configuration Analysis
The stereochemical integrity of this compound is centered at the alpha carbon of the alanine backbone, which adopts the (R)-configuration . This configuration is determined by the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are ranked as follows:
- -NHCOCH₃ (highest priority due to the acetylated nitrogen),
- -COOH (carboxylic acid group),
- -CH₂C₆H₂F₃ (3,4,5-trifluorophenylmethyl group),
- -H (hydrogen atom).
The (R)-configuration is critical for the molecule’s biological activity, as enantiomeric forms often exhibit divergent interactions with proteins and receptors. For instance, the D-alanine configuration is less common in naturally occurring amino acids but is strategically utilized in synthetic peptides to resist enzymatic degradation. The InChIKey MJBCGFLRYSZAPQ-SECBINFHSA-N further encapsulates the stereochemical and structural details, enabling precise digital representation in cheminformatics databases.
The trifluorophenyl group’s planar geometry and electron-withdrawing fluorine atoms contribute to the compound’s rigidity and electronic profile, which may influence its solubility and binding affinity in drug design applications. Comparative studies of enantiomers, though not directly cited in the provided sources, often highlight the importance of stereochemistry in optimizing pharmacokinetic properties, underscoring the relevance of the (R)-configuration in this derivative.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBCGFLRYSZAPQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650614 | |
| Record name | N-Acetyl-3,4,5-trifluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324028-12-8 | |
| Record name | N-Acetyl-3,4,5-trifluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Resolving Agents
Commonly employed resolving agents include:
- N-acetyl-L-phenylalanine
- (S)-2-pentanamido-3-phenylpropanoic acid
- (S)-1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid
These agents react with the racemic β-amino acid esters to form diastereomeric salts.
Typical Procedure
- Dissolve the racemic β-amino acid ester in an appropriate solvent (e.g., acetone, ethyl acetate, or methanol) at elevated temperatures (50–70 °C).
- Add the chiral resolving agent dissolved in the same solvent.
- Heat the mixture to reflux for about 1 hour to ensure complete reaction.
- Allow the mixture to cool to ambient temperature (20–25 °C) and stir for extended periods (up to 15 hours) to promote crystallization of the diastereomeric salt.
- Collect the precipitated salt by filtration and wash with cold solvent.
- Recrystallize the salt to enhance chiral purity.
Liberation of Enantiomerically Enriched β-Amino Acid
- Treat the isolated diastereomeric salt with a base in a biphasic system (e.g., aqueous base and organic solvent) to free the enantiomerically enriched β-amino acid ester.
- Separate and purify the liberated enantiomer.
Representative Experimental Data
| Example | Racemic Ester (g) | Resolving Agent (g) | Solvent | Temperature (°C) | Chiral Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 5 (Ethyl ester) | 3.3 (N-acetyl-D-phenylalanine) | Acetone | 50–55 (reflux) | 97.94 (HPLC) | Recrystallized twice for purity |
| 2 | 20 (Ethyl ester) | 12.64 (N-acetyl-L-phenylalanine) | Acetone | 50–55 (reflux) | 94.75 (HPLC) | Recrystallized for purity |
| 3 | 5 (Ethyl ester) | 2 (N-acetyl-L-phenylalanine) | Methanol | 20–25 | 96.06 (HPLC) | Direct precipitation |
| 4 | 1.3 (Ethyl ester) | 0.65 ((S)-1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid) | Acetone | 50–55 (reflux) | 87.61 (HPLC) | Lower purity, base treatment |
| 7 | 10 (Methyl ester) | 5.3 ((S)-2-pentanamido-3-phenylpropanoic acid) | Ethyl acetate | 65–70 (reflux) | 100 (HPLC) | Complete chiral purity |
Solvent Systems and Conditions
The resolution can be performed in a variety of solvents including:
- Alcoholic solvents (methanol, ethanol)
- Ketone solvents (acetone)
- Ester solvents (ethyl acetate)
- Chlorinated solvents
- Hydrocarbon solvents
- Polar aprotic solvents (acetonitrile, dimethylacetamide)
The choice of solvent affects the solubility and crystallization behavior of the diastereomeric salts.
Recovery and Recycling of Resolving Agents
After liberation of the enantiomerically enriched β-amino acid, the aqueous layer containing the chiral acid resolving agent is acidified (e.g., with concentrated HCl) to precipitate the resolving agent, which is then filtered, dried, and can be recycled for further resolution cycles. This recycling enhances the economic viability of the process.
Conversion to N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine
The enantiomerically enriched β-amino acid esters obtained from resolution can be hydrolyzed or otherwise converted to the free acid form, followed by N-acetylation to yield this compound. These steps typically involve:
- Base- or acid-catalyzed ester hydrolysis.
- Acetylation using acetic anhydride or acetyl chloride under controlled conditions.
Analytical Characterization
- Chiral purity is routinely assessed by chiral high-performance liquid chromatography (HPLC).
- Structural confirmation and purity are supported by spectroscopic methods such as NMR and mass spectrometry.
- Melting points and optical rotation values are recorded to verify enantiomeric identity.
Advantages and Challenges
- The resolution method using N-acetyl-L-phenylalanine and related agents provides high enantiomeric purity (>95%, often >99%) suitable for pharmaceutical applications.
- The process is scalable and economically favorable due to the recyclability of resolving agents.
- Alternative asymmetric synthesis methods exist but often require expensive catalysts and high-pressure hydrogenation, making resolution more practical for commercial production.
- Some resolution methods yield moderate purity initially, necessitating recrystallization steps.
Summary Table of Preparation Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of racemic β-amino acid ester | Standard organic synthesis |
| 2 | Dissolution of racemate and chiral acid in solvent | Acetone, ethyl acetate, or methanol; reflux or 50–70 °C |
| 3 | Formation and crystallization of diastereomeric salt | Cooling to 20–25 °C, stirring for hours |
| 4 | Filtration and washing of precipitate | Cold solvent washing |
| 5 | Recrystallization to enhance purity | Optional, improves chiral purity |
| 6 | Liberation of enantiomer by base treatment | Biphasic system, aqueous base |
| 7 | Recovery of resolving agent | Acidification and filtration |
| 8 | Conversion to N-acetyl derivative | Acetylation with acetic anhydride or similar |
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Agents
N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine has been investigated for its potential as an antimicrobial agent. Its structure allows it to mimic natural amino acids, making it suitable for incorporation into peptides that can target bacterial cell walls. Research indicates that derivatives of D-amino acids, including this compound, can be used to develop novel antibiotics that are effective against resistant strains of bacteria .
2. PET Imaging Tracers
The compound has also been utilized in the development of positron emission tomography (PET) imaging tracers. A related compound, [18F]-labeled 3,3,3-trifluoro-D-alanine (d-[18F]-CF3-ala), demonstrated robust uptake in bacterial cells during imaging studies. This suggests that N-acetyl derivatives could be employed in similar imaging applications to distinguish between live and dead bacterial populations in vivo .
Biochemical Applications
1. Enzyme Inhibition
This compound can serve as a substrate or inhibitor in enzymatic reactions. Its fluorinated phenyl group enhances binding affinity to certain enzymes, making it a valuable tool in studying enzyme kinetics and mechanisms. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes .
2. Prodrug Development
The compound's structure allows it to be utilized in prodrug formulations, where it can enhance the bioavailability and stability of active pharmaceutical ingredients. By modifying the amino acid backbone with acetyl groups or fluorinated phenyl rings, researchers can improve the pharmacokinetic properties of drugs .
Material Science Applications
1. Polymer Synthesis
In materials science, this compound can be incorporated into polymer matrices to enhance thermal and mechanical properties. The presence of trifluoromethyl groups contributes to increased hydrophobicity and chemical resistance in polymeric materials, making them suitable for various industrial applications .
2. Biodegradable Plastics
Research is ongoing into the use of amino acid derivatives like N-acetyl-D-alanine in the synthesis of biodegradable plastics. These materials could provide environmentally friendly alternatives to traditional plastics while maintaining desirable physical properties .
Case Studies
Mechanism of Action
The mechanism of action of N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The acetyl group may also play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Substitutions
N-Acetyl-3-(2,5-Difluorophenyl)-L-Alanine
- CAS: Not explicitly listed (related compound: (R)-Methyl2-acetamido-3-(2,5-difluorophenyl)propanoate, CAS unspecified) .
- Molecular Formula: C₁₁H₁₁F₂NO₃ (MW: 243.21 g/mol).
- Key Differences :
- Applications : Used in asymmetric synthesis and as a chiral intermediate.
3-(1-Naphthyl)-D-Alanine
Analogues with Modified Backbones or Functional Groups
DL-3-(3,4-Dihydroxyphenyl)Alanine
- CAS : 63-84-3 .
- Molecular Formula: C₉H₁₁NO₄ (MW: 197.18 g/mol).
- Key Differences :
- Contains dihydroxyphenyl substituents (polar, hydrophilic) vs. trifluorophenyl (lipophilic).
- DL-stereochemistry (racemic mixture) vs. enantiopure D-form.
- Applications : Precursor in dopamine synthesis and Parkinson’s disease research .
Acetyl-3-(2-Naphthyl)-D-Alanine
- CAS : 37440-01-0 .
- Molecular Formula: C₁₅H₁₃NO₃ (MW: 255.27 g/mol).
- Key Differences :
- Features a 2-naphthyl group instead of trifluorophenyl.
- Similar acetylation but distinct aromatic interactions due to naphthalene’s extended π-system.
- Applications : Analytical reference standard for pharmaceutical quality control .
Physicochemical and Functional Comparison Table
Biological Activity
N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a trifluorophenyl group. The trifluoromethyl substituents enhance the compound's lipophilicity and influence its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates incretin hormones such as GLP-1 (glucagon-like peptide-1), which are crucial for insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound can potentially enhance insulin sensitivity and lower blood glucose levels, making it a candidate for diabetes treatment .
Antimicrobial and Antiproliferative Activities
Research has indicated that derivatives of amino acids, including N-acetylated forms, exhibit antimicrobial properties. For instance, studies have shown that N-acetyl-D-alanine can disrupt biofilm formation in certain bacterial species, enhancing antibiotic efficacy . Additionally, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines .
Case Studies
- DPP-4 Inhibition : A study highlighted the synthesis of several DPP-4 inhibitors with trifluorophenyl moieties. These compounds showed improved potency compared to their non-fluorinated counterparts, with IC50 values indicating strong inhibition of DPP-4 activity .
- Antimicrobial Activity : In a comparative study of N-acetyl amino acids against pathogenic fungi, N-acetyl-D-alanine demonstrated significant antifungal activity against Aspergillus fumigatus and Fusarium temperatum, suggesting its potential as a therapeutic agent in fungal infections .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| DPP-4 Inhibition | Enhances GLP-1 activity | |
| Antimicrobial | Disruption of biofilm | |
| Antiproliferative | Inhibition of cancer cell growth |
Table 2: Comparative IC50 Values of DPP-4 Inhibitors
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine, and how can structural purity be ensured?
- Methodological Answer : Synthesis typically involves coupling 3,4,5-trifluorophenyl groups to D-alanine via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by N-acetylation. For purity, use high-resolution techniques like reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry via chiral chromatography . Structural validation requires H/C NMR (e.g., characteristic acetyl proton at δ 2.0–2.1 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Q. How does the trifluorophenyl substituent influence the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : The electron-withdrawing trifluorophenyl group reduces solubility in aqueous media but enhances stability in acidic conditions. Solubility can be quantified via shake-flask experiments in buffers (pH 1–12) with UV-Vis spectrophotometry. Stability studies (e.g., forced degradation under heat, light, or oxidative stress) should be monitored using LC-MS to track decomposition products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : Assign aromatic protons (δ 6.8–7.2 ppm for trifluorophenyl) and confirm D-configuration via NOESY (lack of coupling between α-carbon and acetyl group) .
- FT-IR : Identify acetyl C=O stretch (~1650 cm) and carboxylate O-H/N-H vibrations .
- X-ray crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystalline) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the coupling of 3,4,5-trifluorophenyl groups to D-alanine?
- Methodological Answer : Microwave irradiation (e.g., 100–180°C, 10–30 min) accelerates reaction kinetics for aryl coupling, reducing side reactions. Use anhydrous solvents (DMF or DMSO) with Pd catalysts (e.g., Pd(PPh)) and monitor progress via TLC or in-situ IR. Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane) .
Q. What role does the D-configuration play in the compound’s interaction with enzymatic systems, and how can this be tested?
- Methodological Answer : The D-isomer resists proteolytic cleavage, making it suitable for studying enzyme selectivity. Test via:
- Enzymatic assays : Incubate with L-specific proteases (e.g., trypsin) and analyze residual compound via LC-MS.
- Molecular docking : Simulate binding affinity with enzymes (e.g., acetylases) using software like AutoDock Vina, focusing on steric clashes due to the D-configuration .
Q. How can computational modeling predict the compound’s reactivity in catalytic hydrogenation or fluorination reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the trifluorophenyl group on reaction pathways. Analyze Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions experimentally via F NMR to track fluorination intermediates .
Q. What strategies resolve contradictions in reported catalytic activities of trifluorophenyl-containing compounds?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst loading. Systematic studies should:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
